Comparative Potency Against Human KMO: UPF-648 vs. Ro 61-8048, JM6, and GSK180
UPF-648 exhibits an IC50 of 40 nM against human KMO [1], which is comparable to the well-characterized inhibitor Ro 61-8048 (IC50 = 37 nM for rat KMO) and the prodrug JM6 (IC50 = 37 nM for rat KMO) [2], but less potent than the more recently developed GSK180 (IC50 = 6 nM) [3]. However, UPF-648 offers a distinct advantage in selectivity that is not fully captured by potency alone.
| Evidence Dimension | KMO Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 40 nM (human KMO) [1] |
| Comparator Or Baseline | Ro 61-8048: 37 nM (rat KMO) ; JM6: 37 nM (rat KMO) [2]; GSK180: 6 nM (human KMO) [3] |
| Quantified Difference | UPF-648 is approximately equipotent to Ro 61-8048 and JM6 within experimental error; GSK180 is ~6.7-fold more potent. |
| Conditions | In vitro enzymatic assays using recombinant human or rat KMO. |
Why This Matters
Potency is a key driver of in vivo efficacy, and UPF-648's nanomolar IC50 places it among the most potent tool compounds for KMO research, ensuring robust target engagement at low concentrations.
- [1] Zhang Y, et al. Kynurenine 3-monooxygenase: A review of its structure, regulation, and role in disease. Pharmaceuticals (Basel). 2021;14(2):126. Table 1. View Source
- [2] Zhang Y, et al. Kynurenine 3-monooxygenase: A review of its structure, regulation, and role in disease. Pharmaceuticals (Basel). 2021;14(2):126. Table 1. View Source
- [3] ApexBT. GSK180 product information. View Source
